(3R,5R)-Rosuvastatin chemical structure and properties
(3R,5R)-Rosuvastatin chemical structure and properties
An In-Depth Technical Guide to (3R,5R)-Rosuvastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin (B1679574) is a highly effective lipid-lowering agent belonging to the statin class of drugs. It is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] The active pharmaceutical ingredient (API) is specifically the (3R,5S)-enantiomer. This document focuses on (3R,5R)-Rosuvastatin , which is a diastereomer and a potential impurity found in bulk preparations of rosuvastatin.[3][4] Understanding the structure, properties, and analysis of this and other related substances is critical for drug development, quality control, and regulatory compliance. (3R,5R)-Rosuvastatin can be formed as a degradation product under various stress conditions such as hydrolysis, thermal stress, or photolysis during production or storage.[3]
Chemical Structure and Properties
(3R,5R)-Rosuvastatin, also known as Rosuvastatin Anti-Isomer, shares the same molecular formula and mass as the active (3R,5S) isomer but differs in the spatial orientation of the hydroxyl group at the C5 position of the heptenoic acid side chain.[4]
Chemical Name: (3R,5R,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic acid.[3][4]
Structure:
(Note: Text-based representation. The key stereocenters are at positions 3 and 5 of the heptenoic acid chain, both having the 'R' configuration.)
Physicochemical Properties
The following table summarizes the key physicochemical properties of (3R,5R)-Rosuvastatin and its common salt forms.
| Property | Value | Source(s) |
| Molecular Formula | C22H28FN3O6S (Acid Form) | [5] |
| Molecular Weight | 481.54 g/mol (Acid Form) | [5] |
| 500.6 g/mol (Hemi-calcium Salt) | [3] | |
| 503.52 g/mol (Sodium Salt) | [6] | |
| CAS Number | 1094100-06-7 (Acid Form) | [7] |
| 1422515-55-6 (Hemi-calcium Salt) | [3] | |
| Appearance | Solid | [3] |
| Solubility | Soluble in Ethanol, Methanol, DMSO.[3][7] | [3][7] |
| Storage Temperature | -20°C or 2-8°C | [3][7] |
| UV λmax | 242 nm, 310 nm | [3] |
| pKa (Rosuvastatin) | 4.76 | [8] |
| LogP (Rosuvastatin) | 0.13 | [8] |
Mechanism of Action: HMG-CoA Reductase Inhibition
Like all statins, the primary mechanism of action of rosuvastatin is the competitive inhibition of HMG-CoA reductase.[2][9] This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a critical and early rate-limiting step in the hepatic synthesis of cholesterol.[1][10] The inhibition of this pathway in the liver leads to a series of downstream effects culminating in reduced plasma cholesterol levels.
-
Inhibition of Cholesterol Synthesis : Rosuvastatin directly blocks the active site of HMG-CoA reductase, reducing the production of mevalonate and, consequently, the entire cholesterol synthesis cascade.[9]
-
Upregulation of LDL Receptors : A decrease in intracellular cholesterol concentration in hepatocytes stimulates the synthesis and upregulation of low-density lipoprotein (LDL) receptors on the cell surface.[1][9]
-
Enhanced LDL Clearance : The increased number of LDL receptors enhances the binding and uptake of circulating LDL particles from the bloodstream, leading to a significant reduction in plasma LDL cholesterol ("bad cholesterol").[9][11]
-
VLDL Reduction : Rosuvastatin also inhibits the hepatic synthesis of very-low-density lipoprotein (VLDL).[1][10]
The overall therapeutic effect is a marked decrease in LDL-C and VLDL, a modest reduction in triglycerides (TG), and a slight increase in high-density lipoprotein cholesterol (HDL-C).[1][11]
Experimental Protocols
Accurate and precise analytical methods are essential for quantifying rosuvastatin and its related impurities, including the (3R,5R) isomer, in both bulk drug substances and finished pharmaceutical products.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used method for the assay and impurity profiling of rosuvastatin.[12]
-
Objective: To determine the purity of Rosuvastatin and quantify impurities like the (3R,5R) isomer in a sample.
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Chromatographic Conditions (Example):
-
Column: YMC C8 (150 mm × 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v), with pH adjusted to 3.5 using phosphoric acid.[12]
-
Flow Rate: 1.5 mL/min.[12]
-
Detection Wavelength: 242 nm.[12]
-
Injection Volume: 20 µL.[12]
-
Column Temperature: Ambient.[12]
-
-
Methodology:
-
Solvent Preparation: The mobile phase is prepared, filtered through a 0.45 µm filter, and degassed.[12]
-
Standard Solution Preparation: A stock solution of Rosuvastatin Calcium reference standard (e.g., 500 µg/mL) is prepared by dissolving an accurately weighed amount in a 50:50 mixture of water and acetonitrile. This is then diluted to a working concentration (e.g., 50 µg/mL).[12]
-
Sample Solution Preparation: For tablets, a number of tablets (e.g., 20) are weighed and ground to a fine powder. An amount of powder equivalent to a specific dose of rosuvastatin is weighed and dissolved in the diluent to achieve a concentration similar to the standard solution.[13]
-
Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The retention times and peak areas are recorded.
-
Calculation: The amount of rosuvastatin and its impurities is calculated by comparing the peak areas of the sample to those of the reference standard. The method must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.[12][13]
-
UV-Visible Spectrophotometry
A simpler, more rapid method for the quantification of rosuvastatin in bulk or formulations, though less specific than HPLC.[14][15]
-
Objective: To determine the total concentration of Rosuvastatin in a sample.
-
Instrumentation: Double beam UV-Visible spectrophotometer.
-
Methodology:
-
Solvent Selection: Based on solubility data, a suitable solvent is chosen where the drug is soluble and excipients do not interfere. Methanol or 0.1N NaOH are common choices.[14][15]
-
Determination of λmax: A dilute solution of rosuvastatin (e.g., 10 µg/mL) is scanned in the UV region (200–400 nm) to determine the wavelength of maximum absorbance (λmax), which is typically around 240-243 nm.[14][13][15]
-
Preparation of Standard Curve: A series of standard solutions with increasing concentrations (e.g., 1-6 µg/mL) are prepared from a stock solution. The absorbance of each solution is measured at the λmax.[15] A calibration curve is plotted with absorbance versus concentration.
-
Sample Preparation: A known weight of the drug or powdered tablet is dissolved in the chosen solvent to create a stock solution, which is then diluted to fall within the concentration range of the standard curve.[15]
-
Quantification: The absorbance of the sample solution is measured at λmax, and the concentration is determined using the calibration curve. The percentage purity can then be calculated.[15]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quality control analysis of Rosuvastatin tablets using RP-HPLC.
Conclusion
(3R,5R)-Rosuvastatin is a critical process-related impurity and potential degradant of the active drug, rosuvastatin. A thorough understanding of its chemical properties and the implementation of robust, validated analytical methods are paramount for ensuring the quality, safety, and efficacy of rosuvastatin pharmaceutical products. The technical information and protocols outlined in this guide provide a foundational resource for professionals engaged in the research, development, and quality control of this important therapeutic agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Rosuvastatin - Wikipedia [en.wikipedia.org]
- 3. (3R,5R)-Rosuvastatin (calcium salt) | CAS 1422515-55-6 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Rosuvastatin (3R,5R)-Isomer | SynZeal [synzeal.com]
- 5. (3R,5R)-Rosuvastatin | 1094100-06-7 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. allmpus.com [allmpus.com]
- 8. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Rosuvastatin Calcium? [synapse.patsnap.com]
- 10. Rosuvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. droracle.ai [droracle.ai]
- 12. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmascholars.com [pharmascholars.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. saudijournals.com [saudijournals.com]
